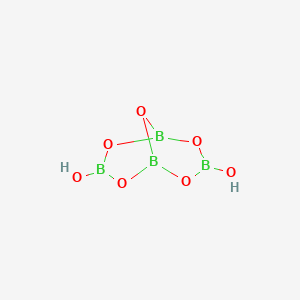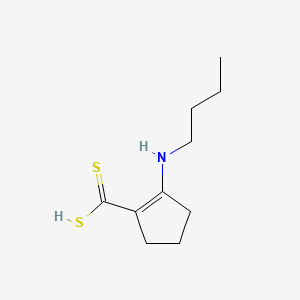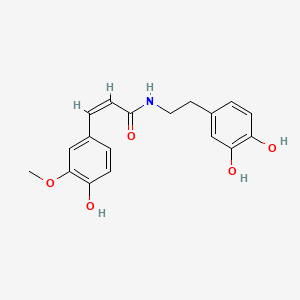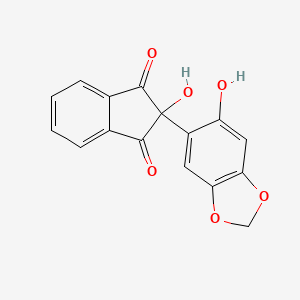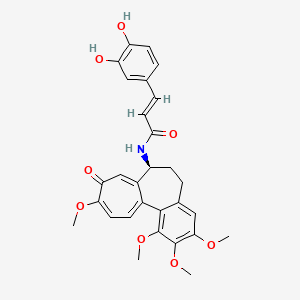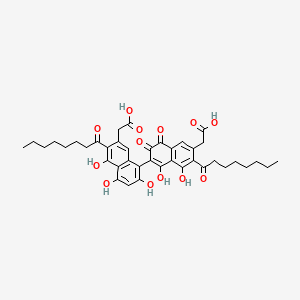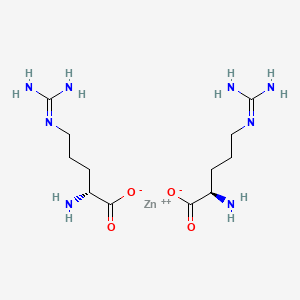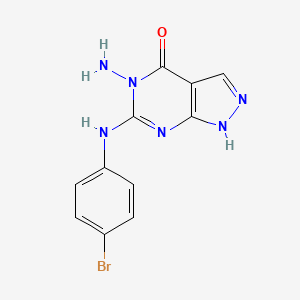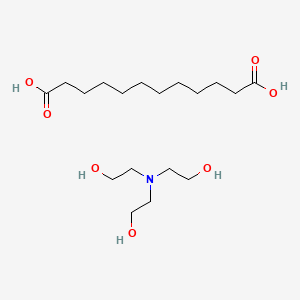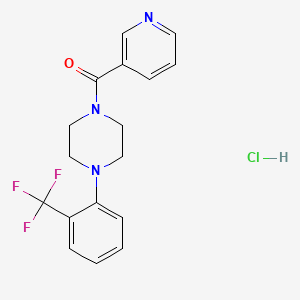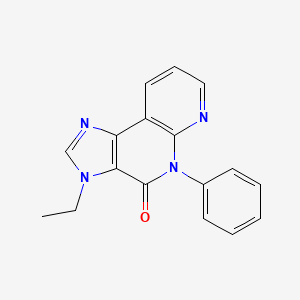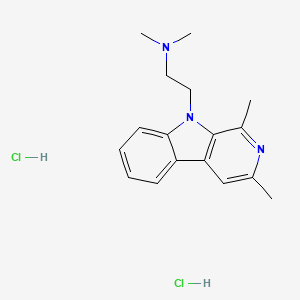
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Dimethylation: Introduction of the dimethyl groups can be done using methylating agents such as methyl iodide under basic conditions.
Attachment of the Dimethylaminoethyl Group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the pyridoindole core.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic ring.
Reduction: Reduction reactions might target the nitrogen-containing groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Therapeutic Agent: Possible applications as a drug or a drug precursor for treating specific diseases.
Diagnostic Tool: Use in diagnostic assays or imaging.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Pharmaceuticals: Production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or activating their function.
Interference with Cellular Pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound without the dimethyl and dimethylaminoethyl groups.
1,3-Dimethyl-9H-pyrido(3,4-b)indole: Lacks the dimethylaminoethyl group.
9-(2-(Dimethylamino)ethyl)-9H-pyrido(3,4-b)indole: Lacks the dimethyl groups.
Uniqueness
The presence of both dimethyl and dimethylaminoethyl groups in the compound might confer unique properties such as enhanced solubility, stability, and specific biological activity compared to its analogs.
Properties
CAS No. |
102206-95-1 |
|---|---|
Molecular Formula |
C17H23Cl2N3 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrido[3,4-b]indol-9-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C17H21N3.2ClH/c1-12-11-15-14-7-5-6-8-16(14)20(10-9-19(3)4)17(15)13(2)18-12;;/h5-8,11H,9-10H2,1-4H3;2*1H |
InChI Key |
IXHSNJNULVONPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N(C3=CC=CC=C32)CCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
